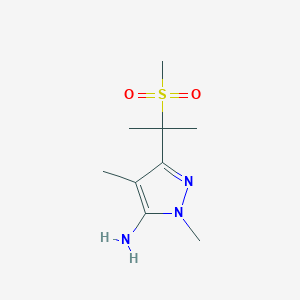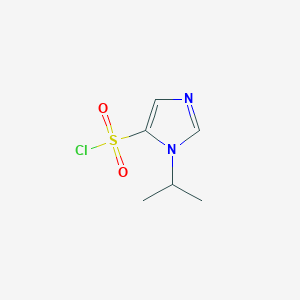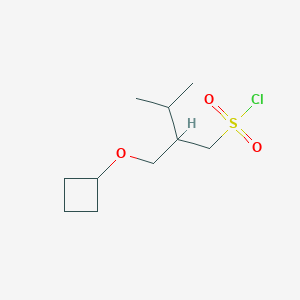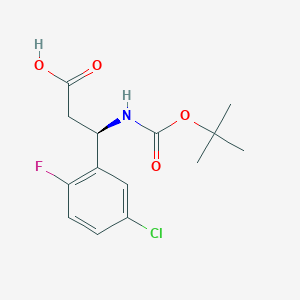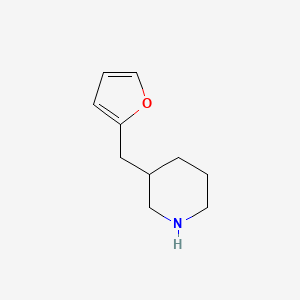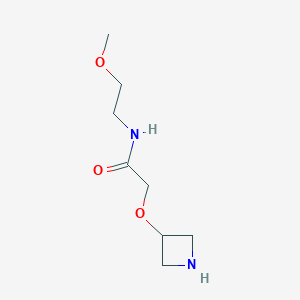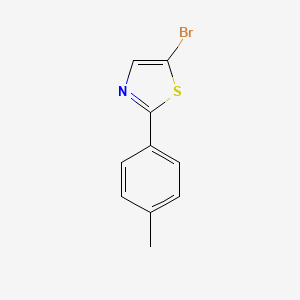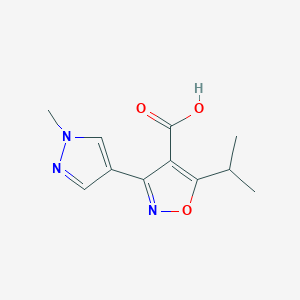
5-Isopropyl-3-(1-methyl-1h-pyrazol-4-yl)isoxazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Isopropyl-3-(1-methyl-1h-pyrazol-4-yl)isoxazole-4-carboxylic acid is a heterocyclic compound that features both isoxazole and pyrazole rings These structures are known for their versatility in organic synthesis and medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-3-(1-methyl-1h-pyrazol-4-yl)isoxazole-4-carboxylic acid typically involves the formation of the isoxazole and pyrazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to enhance the scalability of the process .
化学反应分析
Types of Reactions
5-Isopropyl-3-(1-methyl-1h-pyrazol-4-yl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups .
科学研究应用
5-Isopropyl-3-(1-methyl-1h-pyrazol-4-yl)isoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 5-Isopropyl-3-(1-methyl-1h-pyrazol-4-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it might inhibit a particular enzyme involved in a disease pathway, thereby exerting therapeutic effects .
相似化合物的比较
Similar Compounds
Similar compounds include other isoxazole and pyrazole derivatives, such as:
- 3-(1-Methyl-1h-pyrazol-4-yl)isoxazole-4-carboxylic acid
- 5-Isopropyl-3-(1-methyl-1h-pyrazol-4-yl)isoxazole
- 5-Isopropyl-3-(1-methyl-1h-pyrazol-4-yl)isoxazole-4-methyl ester .
Uniqueness
What sets 5-Isopropyl-3-(1-methyl-1h-pyrazol-4-yl)isoxazole-4-carboxylic acid apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both isoxazole and pyrazole rings in a single molecule provides a unique scaffold for the development of new compounds with potentially enhanced properties .
属性
分子式 |
C11H13N3O3 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC 名称 |
3-(1-methylpyrazol-4-yl)-5-propan-2-yl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H13N3O3/c1-6(2)10-8(11(15)16)9(13-17-10)7-4-12-14(3)5-7/h4-6H,1-3H3,(H,15,16) |
InChI 键 |
UVAKVGRNNLEEKN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=NO1)C2=CN(N=C2)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


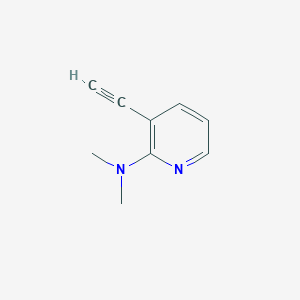

![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one](/img/structure/B13625550.png)
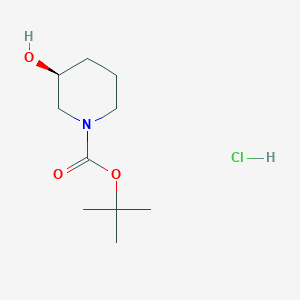
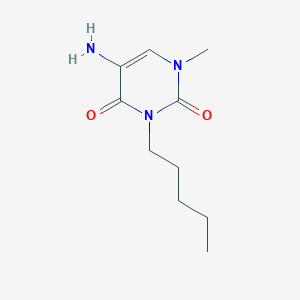
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid](/img/structure/B13625581.png)
![2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid](/img/structure/B13625591.png)
